molecular formula C17H13ClN2OS B5656919 (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide

Cat. No.: B5656919
M. Wt: 328.8 g/mol
InChI Key: LOXLAHJQINMGTL-RAXLEYEMSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a chlorophenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzyl cyanide in the presence of a base to form the corresponding this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the cyano group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to promote substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may provide a basis for the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl group may play a role in binding to enzymes or receptors, modulating their activity. The methylsulfanyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-chlorophenyl)-2-cyano-3-phenylprop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
  • (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide

Uniqueness

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide advantages in specific applications.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-22-16-8-2-12(3-9-16)10-13(11-19)17(21)20-15-6-4-14(18)5-7-15/h2-10H,1H3,(H,20,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLAHJQINMGTL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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